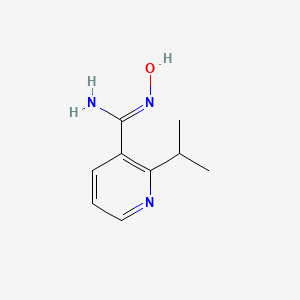

N-Hydroxy-2-isopropylnicotinimidamide

Description

N-Hydroxy-2-isopropylnicotinimidamide is a nicotinamide-derived compound characterized by an imidamide backbone substituted with a hydroxy group and an isopropyl moiety. Nicotinamide derivatives are often studied for their biological activity, such as enzyme inhibition or receptor modulation, though specific details for this compound remain undocumented in the cited sources.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N'-hydroxy-2-propan-2-ylpyridine-3-carboximidamide |

InChI |

InChI=1S/C9H13N3O/c1-6(2)8-7(9(10)12-13)4-3-5-11-8/h3-6,13H,1-2H3,(H2,10,12) |

InChI Key |

VPWMZRBUIVANFO-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C1=C(C=CC=N1)/C(=N/O)/N |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-isopropylnicotinimidamide typically involves the reaction of 2-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an anhydrous solvent, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the hydroxy group .

Industrial Production Methods

Industrial production of N-Hydroxy-2-isopropylnicotinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-isopropylnicotinimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Hydroxy-2-isopropylnicotinimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-isopropylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes involved in hydroxylation reactions. The hydroxy group of the compound acts as a nucleophile, facilitating the transfer of oxygen atoms to substrates, thereby modifying their chemical structure and activity . This mechanism is crucial in various biological processes and can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following comparison is based on analogs and related compounds identified in the evidence, focusing on functional groups, applications, and regulatory data.

N-Hydroxyoctanamide (CAS 7377-03-9)

- Structure : Contains a hydroxy group and an octanamide chain.

- Regulatory Data : Listed under REACH registration, indicating compliance with EU chemical safety standards .

- Key Differences : Lacks the nicotinamide core and isopropyl substitution seen in N-Hydroxy-2-isopropylnicotinimidamide, suggesting divergent reactivity and applications.

Ranitidine-Related Compounds

describes impurities in ranitidine, a histamine H2-receptor antagonist:

- Ranitidine Complex Nitroacetamide : Features a nitroacetamide group and furan ring.

- Ranitidine Diamine Hemifumarate: Contains amino and thioether groups.

- Ranitidine Amino Alcohol Hemifumarate: Includes a dimethylamino alcohol moiety.

- Relevance: These compounds highlight the importance of structural modifications (e.g., nitro, amino, or alcohol groups) in altering pharmacokinetics or toxicity profiles. Unlike N-Hydroxy-2-isopropylnicotinimidamide, they are directly tied to pharmaceutical impurity profiling .

N-Bis(2-hydroxypropyl)nitrosamine (CAS 53609-64-6)

- Structure : A nitrosamine with two hydroxypropyl groups.

- Safety : Requires stringent handling protocols, contrasting with the undefined safety profile of N-Hydroxy-2-isopropylnicotinimidamide .

Comparative Data Table

Research Findings and Limitations

- Structural Analogues : The hydroxy and amide groups in N-Hydroxyoctanamide and N-Hydroxy-2-isopropylnicotinimidamide suggest possible overlap in synthetic pathways or reactivity, but the lack of direct data precludes definitive conclusions .

- Safety Profiles : N-Bis(2-hydroxypropyl)nitrosamine underscores the importance of functional group analysis for hazard identification, a framework that should guide future studies on N-Hydroxy-2-isopropylnicotinimidamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.